molecular formula C7H12O2 B8549450 3-allyl-tetrahydrofuran-2-ol CAS No. 88938-66-3

3-allyl-tetrahydrofuran-2-ol

Cat. No.: B8549450
CAS No.: 88938-66-3
M. Wt: 128.17 g/mol
InChI Key: ZWWRNGMSLPQRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Tetrahydrofuran (B95107) Rings as Core Scaffolds in Complex Molecule Synthesis

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a recurring motif in a vast array of biologically active natural products, including lignans, acetogenins, and polyether ionophores. nih.gov These natural products exhibit a wide spectrum of biological activities, such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov The stereochemical richness of substituted THFs, often bearing multiple chiral centers, makes them attractive targets and key intermediates in the synthesis of complex molecules.

Tetrahydrofuran-2-ol is a cyclic hemiacetal, also known as a lactol. wikipedia.org This functional group exists in equilibrium with its open-chain tautomer, a γ-hydroxy aldehyde. wikipedia.org This duality in structure is the key to its synthetic utility. Lactols can be oxidized to form lactones, a common feature in many natural products. wikipedia.orgorganic-chemistry.org They can also react with alcohols to form acetals, which are fundamental in the synthesis of glycosides and other natural products. wikipedia.orgrsc.org Furthermore, the hydroxyl group of a lactol can direct subsequent reactions, and the entire functional group can be reduced to form a stable cyclic ether. wikipedia.org The ability to resolve chiral lactols also presents a pathway to enantiomerically pure products. manchester.ac.uk

The allyl group, with its carbon-carbon double bond adjacent to a saturated carbon, is a versatile handle for a multitude of chemical transformations. Its presence in a molecule opens the door to a host of powerful bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, utilize the allyl group as an electrophile to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. libretexts.orghomkat.nlrsc.org

Moreover, the double bond of the allyl group is a prime substrate for olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds. Ring-closing metathesis (RCM) of a molecule containing two allyl groups is a widely used strategy for the construction of cyclic compounds, including macrocycles. acs.orgnih.govnih.govorganic-chemistry.org The reactivity of the allyl group can be influenced by neighboring functional groups; for instance, an allylic hydroxyl group can accelerate the rate of metathesis reactions. acs.orgumn.edu

Overview of Methodologies for Furan (B31954) and Tetrahydrofuran Construction

The construction of the tetrahydrofuran ring has been a subject of intense research for over a century, leading to a rich and diverse toolbox of synthetic methods.

Historically, the synthesis of cyclic ethers, including tetrahydrofurans, has been dominated by intramolecular reactions. The Williamson ether synthesis, developed in the mid-19th century, is a classic example. libretexts.orglibretexts.orgwikipedia.orgyoutube.comrsc.org This method involves the intramolecular SN2 reaction of a halo-alcohol, where a deprotonated hydroxyl group displaces a halide on the same molecule to form the cyclic ether. libretexts.orgyoutube.comyoutube.com Another historical approach is the acid-catalyzed dehydration of diols, which is still used in industrial processes for the synthesis of THF itself. wikipedia.orgijrst.comwikipedia.org The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, represents another early method for the synthesis of four-membered cyclic ethers (oxetanes), which can serve as precursors to other cyclic ethers. wikipedia.orgslideshare.netorganic-chemistry.orgnih.govrsc.org

Contemporary Approaches to Tetrahydrofuran Scaffolds

Modern organic synthesis has seen the development of a plethora of sophisticated and highly selective methods for the construction of tetrahydrofuran rings. These methods often offer greater control over stereochemistry and functional group tolerance.

Palladium-catalyzed tandem reactions have emerged as a powerful strategy for the synthesis of polysubstituted tetrahydrofurans. dntb.gov.ua These reactions can form multiple bonds in a single operation, leading to a rapid increase in molecular complexity. For instance, a palladium catalyst can facilitate the cyclization of a γ-hydroxy alkene with an aryl bromide, forming both a C-C and a C-O bond.

Alkene hydroalkoxylation, the addition of an alcohol across a double bond, is another important contemporary method. nih.govrsc.orgresearchgate.net This can be achieved through catalysis with various metals, including platinum and copper, and can be rendered enantioselective to produce chiral tetrahydrofurans. nih.govresearchgate.net

Olefin metathesis has also been ingeniously applied to tetrahydrofuran synthesis. Tandem reactions involving ring-closing metathesis can be used to construct the THF ring while simultaneously introducing other functional groups. acs.orgnih.govnih.govrsc.org

Other modern approaches include tandem dihydroxylation-SN2 cyclization sequences, nih.gov reactions of epoxides with electron-rich alkenes, mdpi.com and various radical cyclization strategies.

Specific Focus on 3-Allyl-Tetrahydrofuran-2-ol: Structural Context and Research Rationale

The compound this compound, while not extensively documented as a standalone molecule in the chemical literature, represents a confluence of the synthetically important features discussed above. Its structure contains a tetrahydrofuran-2-ol (lactol) moiety, which provides a reactive center for further transformations such as oxidation to a lactone or conversion to a stable ether.

The presence of the allyl group at the 3-position is of particular strategic importance. This functionality allows for a wide range of subsequent modifications. For example, the allyl group can participate in palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or other organic fragments. organic-chemistry.org Alternatively, the allyl group can undergo olefin metathesis, either with another tethered alkene to form a bicyclic system via ring-closing metathesis, or with another olefin in a cross-metathesis reaction to elaborate the side chain.

The rationale for the synthesis and use of this compound in a research context would likely be as a versatile intermediate in the total synthesis of complex natural products. Its stereochemistry can be controlled during its synthesis, and the two distinct functional groups—the lactol and the allyl group—can be manipulated orthogonally to build up more complex molecular architectures.

Data Tables

Plausible Spectroscopic Data for this compound

The following table provides estimated spectroscopic data for this compound based on the typical values for its constituent functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Spectroscopic Data Description
¹H NMR
δ 5.8-6.0 ppmMultiplet, 1H (vinylic CH of allyl group)
δ 5.0-5.2 ppmMultiplet, 2H (terminal vinylic CH₂ of allyl group)
δ 5.2-5.5 ppmMultiplet, 1H (CH-OH of lactol)
δ 3.8-4.2 ppmMultiplet, 2H (CH₂-O of tetrahydrofuran ring)
δ 2.2-2.5 ppmMultiplet, 2H (allylic CH₂)
δ 1.8-2.2 ppmMultiplet, 3H (ring CH and CH₂)
¹³C NMR
δ 134-136 ppmVinylic CH of allyl group
δ 116-118 ppmTerminal vinylic CH₂ of allyl group
δ 98-102 ppmCH-OH of lactol
δ 65-70 ppmCH₂-O of tetrahydrofuran ring
δ 35-45 ppmAllylic CH₂ and ring CH
δ 25-35 ppmRing CH₂
IR (Infrared)
~3400 cm⁻¹ (broad)O-H stretch (hydroxyl group)
~3080 cm⁻¹=C-H stretch (vinylic)
~2950, 2870 cm⁻¹C-H stretch (aliphatic)
~1640 cm⁻¹C=C stretch (alkene)
~1050-1150 cm⁻¹C-O stretch (ether and alcohol)
Mass Spectrometry
M⁺ (Molecular Ion)Expected at m/z = 128.0837 for C₇H₁₂O₂
FragmentationLoss of H₂O, loss of allyl group, and other characteristic fragments

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88938-66-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-prop-2-enyloxolan-2-ol

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-5-9-7(6)8/h2,6-8H,1,3-5H2

InChI Key

ZWWRNGMSLPQRIL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCOC1O

Origin of Product

United States

Synthetic Methodologies for 3 Allyl Tetrahydrofuran 2 Ol and Its Stereoisomers

Strategies for Tetrahydrofuran (B95107) Ring Formation with Allylic Substitution

The construction of the 3-allyl-tetrahydrofuran-2-ol scaffold is centered around the formation of the tetrahydrofuran ring with concomitant or subsequent introduction of the key functional groups. Intramolecular cyclization reactions are particularly powerful in this regard, as they can establish multiple stereocenters in a single step with a high degree of control.

Intramolecular Cyclization Approaches

Radical cyclizations have emerged as a powerful tool for the construction of cyclic ethers, including tetrahydrofuran derivatives. These reactions often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity. The 5-hexenyl radical cyclization is a classic example, readily forming a five-membered ring. acs.org By incorporating an oxygen atom into the backbone, this strategy has been adapted for the synthesis of tetrahydrofurans.

One approach involves the reductive radical cyclization of O-allylated tellurides or selenides derived from the ring-opening of epoxides. acs.org This method allows for the formation of substituted tetrahydrofurans with control over the relative stereochemistry. For instance, triethylborane-induced reductive cyclizations at ambient temperatures have been shown to improve diastereoselectivities. acs.org The stereochemical outcome of these cyclizations can often be predicted by considering chair-like transition states. acs.org

The diastereoselectivity of radical cyclizations can be influenced by the addition of Lewis acids. For example, in the synthesis of 2,4-disubstituted tetrahydrofurans, the unperturbed reaction may favor the trans-isomer, while the addition of trialkylaluminums can reverse this selectivity to favor the cis-isomer. This control extends to the synthesis of bicyclic 2,3,4-trisubstituted tetrahydrofurans, where the exo/endo-diastereoselectivity can be similarly manipulated.

Reactant TypeReagents and ConditionsProductDiastereoselectivityYield (%)
O-allylated tellurideHexabutylditin, lightTetrahydrofuran derivativeVariesGood
Haloallyl etherNi(acac)₂, Et₂Zn, then electrophileFunctionalized tetrahydrofuran9:1 (epimeric at C2)69
Organochalcogen precursorsTTmSS, AIBN, CO (80 atm)Tetrahydrofuran-3-oneNot specifiedHigh
γ-allyloxyalkyl aryl chalcogenidesMicrowaves, 250 °C, ethylene glycolTetrahydrofuran derivativeNot specified60-91

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and their application to the formation of tetrahydrofurans is well-established. The palladium-catalyzed carboetherification of γ-hydroxyalkenes provides a convergent and efficient route to substituted tetrahydrofurans. nih.govresearchgate.net This methodology allows for the formation of both a carbon-carbon and a carbon-oxygen bond in a single operation. organic-chemistry.org

In these reactions, a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, couples a γ-hydroxyalkene with an aryl or vinyl bromide. acs.org The reaction is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. acs.orgnih.gov This mechanism accounts for the observed syn-addition of the aryl group and the oxygen atom across the double bond. nih.gov

The stereoselectivity of the palladium-catalyzed carboetherification is highly dependent on the substrate structure. While reactions of acyclic internal alkenes often yield moderate diastereoselectivities (3-5:1), transformations involving cyclic alkenes can afford fused bicyclic and spirocyclic tetrahydrofurans with excellent diastereoselectivity (>20:1). acs.orgnih.gov The moderate diastereoselectivity in acyclic cases is attributed to stereochemical scrambling via β-hydride elimination/reinsertion and σ-bond rotation processes after the initial alkene insertion. nih.gov

SubstrateCatalyst/LigandAryl/Vinyl HalideProductDiastereomeric Ratio (dr)Yield (%)
γ-hydroxy terminal alkenePd₂(dba)₃ / dpe-phosAryl bromidetrans-2,5-disubstituted tetrahydrofuranup to >20:1Good
γ-hydroxy internal acyclic alkenePd catalystAryl bromide2,1'-disubstituted tetrahydrofuran3-5:1Good
γ-hydroxy internal cyclic alkenePd catalystAryl bromideFused bicyclic/spirocyclic tetrahydrofuran>20:1Good
2-allylphenolPdCl₂(MeCN)₂Not applicable2,3-dihydro-2-methylbenzofuranNot specified85

Gold catalysts, particularly gold(I) and gold(III) complexes, have gained prominence due to their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. frontiersin.orgnih.gov This reactivity has been harnessed in a variety of intramolecular (cyclo)isomerization reactions to generate complex molecular architectures, including tetrahydrofuran rings. frontiersin.org

Gold-catalyzed cycloisomerization reactions often proceed under mild conditions and tolerate a wide range of functional groups. frontiersin.org For instance, the gold(I)-catalyzed cycloisomerization of 2-alkynyl-1,5-diols can produce dioxabicyclo[4.2.1]ketals, which can further rearrange to form tetrahydropyran (B127337) derivatives. beilstein-journals.org In the context of tetrahydrofuran synthesis, gold catalysts can promote the intramolecular hydroalkoxylation of γ- and δ-hydroxy allenes to form the corresponding oxygen heterocycles in good yield. organic-chemistry.org

A tandem propargylic substitution followed by cycloisomerization strategy has been developed for the synthesis of polysubstituted furans from N-tosylpropargyl amines and 1,3-dicarbonyl compounds, catalyzed by gold(III) bromide and silver triflate. mdpi.com This highlights the potential for gold catalysis to facilitate cascade reactions that build complexity.

Substrate TypeCatalystReaction TypeProduct
1,n-enynesGold(I) complexCascade cyclizationBenzoxanthenone/benzoacridone derivatives
γ-hydroxy allenesGold catalystIntramolecular hydroalkoxylationTetrahydrofuran derivative
N-tosylpropargyl amines and 1,3-dicarbonylsAuBr₃/AgOTfPropargylic substitution/cycloisomerizationPolysubstituted furan (B31954)
Alk-4-yn-1-onesGold catalyst5-exo-dig cycloisomerizationSubstituted furan

Nickel catalysis has emerged as a powerful and cost-effective alternative to precious metal catalysis for a variety of transformations. A significant advancement in the synthesis of chiral tetrahydrofurans is the nickel-catalyzed asymmetric intramolecular reductive cyclization of alkynones. nih.govthieme-connect.com This method provides access to tertiary allylic alcohols bearing a furan ring in excellent yields and enantioselectivities. nih.gov

The reaction typically employs a nickel(0) precursor, a chiral phosphine ligand, and a silane as the reducing agent. nih.gov The proposed mechanism involves the oxidative cyclization of the alkynone with the Ni(0) catalyst to form a five-membered metallacycle. thieme-connect.com Subsequent σ-bond metathesis with the silane generates a Ni(II) hydride species, which then undergoes reductive elimination to afford the desired product and regenerate the Ni(0) catalyst. thieme-connect.com

This methodology exhibits a broad substrate scope, tolerating a variety of electronically diverse substituents on the alkynone substrate. thieme-connect.com The use of P-chiral monophosphine ligands has been shown to be particularly effective in achieving high levels of enantioselectivity. nih.gov

SubstrateCatalyst/LigandReductantProductEnantiomeric Excess (ee)Yield (%)
O-tethered 1,6-enyneNiCl₂(dme)/ligandEt₂ZnTetrahydrofuran derivativeNot applicableGood
O-alkynoneNi(cod)₂ / (S)-AntPhosEt₃SiHChiral tetrahydrofuranup to 99%up to 98%
N-alkynoneNi(cod)₂ / L4Et₃SiHChiral pyrrolidine/piperidineHighHigh

[3+2]-Cycloaddition reactions represent a convergent and stereocontrolled approach to the synthesis of five-membered rings. Lewis acid mediated [3+2]-cycloadditions have been successfully employed for the synthesis of substituted tetrahydrofuranols. nih.govmdpi.com

One such strategy involves the reaction of donor-acceptor cyclopropanes with aldehydes in the presence of a catalytic amount of a Lewis acid, such as tin(II) triflate (Sn(OTf)₂). nih.govnih.gov This reaction proceeds via Lewis acid-mediated opening of the cyclopropane to generate a stabilized carbocation, which is then trapped by the aldehyde. nih.gov This methodology provides a one-step procedure for the preparation of 2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov

An alternative formal [3+2]-cycloaddition involves the reaction of electron-rich aryl epoxides with alkenes under Lewis acid catalysis. mdpi.comresearchgate.net In this approach, the epoxide acts as an oxygenated cationic synthon and the alkene serves as a 1,2-dipole to afford a tetrasubstituted tetrahydrofuran. mdpi.com This reaction represents a concise route to highly substituted tetrahydrofurans from readily available starting materials. mdpi.com

Reactant 1Reactant 2Lewis AcidProductDiastereoselectivityYield (%)
Donor-acceptor cyclopropaneAldehydeSn(OTf)₂2,5-disubstituted tetrahydrofuranHighGood
Electron-rich aryl epoxideAlkeneBF₃·OEt₂Tetrasubstituted tetrahydrofuranRegio- and stereoselectiveModerate
Allylic silaneAldehydeLewis acidTetrahydrofuran derivativeNot specifiedGood
Mercury(II)-Salt-Mediated Cyclization of Alkene-Alcohol Derivatives

The formation of the tetrahydrofuran ring can be effectively achieved through the intramolecular cyclization of unsaturated alcohols, a reaction often mediated by mercury(II) salts. This process, known as oxymercuration-demercuration, is a powerful tool for the synthesis of cyclic ethers from alkene-alcohol derivatives. nih.govnih.gov The reaction proceeds via an electrophilic addition mechanism where the mercury(II) salt, such as mercuric acetate (Hg(OAc)₂) or mercuric trifluoroacetate (Hg(TFA)₂), activates the alkene. researchgate.netnih.govacs.org

The mechanism involves the initial reaction of the alkene with the Hg(II) salt to form a cyclic mercurinium ion intermediate. nih.govresearchgate.net This three-membered ring prevents the formation of a discrete carbocation, thus avoiding potential rearrangements. nih.govacs.org The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the mercurinium ion, which leads to the formation of a five-membered ring. nih.gov This step typically proceeds with anti-stereospecificity. The final step is the demercuration, where the carbon-mercury bond is cleaved reductively, usually with sodium borohydride (NaBH₄), to install a hydrogen atom and yield the final tetrahydrofuran derivative. psgcas.ac.inresearchgate.net

While this method is general for the formation of substituted tetrahydrofurans, the synthesis of this compound would require a suitably substituted hept-1-en-4,7-diol precursor. The regioselectivity of the hydroxyl attack is governed by Markovnikov's rule, with the hydroxyl group attacking the carbon that can better stabilize a partial positive charge. nih.govpsgcas.ac.in

Below is a table of representative mercury(II)-salt-mediated cyclization reactions leading to tetrahydrofuran derivatives.

Starting MaterialReagentsProductYieldReference
γ-Hydroxyalkene1. Hg(TFA)₂ 2. NaBH₄2,5-Disubstituted tetrahydrofuranMixture of diastereomers nih.gov
Allylsilyl alcohol1. Hg(OAc)₂ 2. NaBH₄Diastereomeric mixture of tetrahydrofuransNot specified nih.gov
N-Isopropyl-1-aminohex-4-ene1. Hg(OAc)₂ 2. NaBH₄Substituted pyrrolidineNot specified nih.gov
Hydroalkoxylation Reactions for Cyclic Ether Formation

Intramolecular hydroalkoxylation of unsaturated alcohols provides a direct and atom-economical route to cyclic ethers, including tetrahydrofuran derivatives. nih.gov This reaction involves the addition of an O-H bond across a carbon-carbon double or triple bond within the same molecule. organic-chemistry.orgresearchgate.net The process can be catalyzed by a range of catalysts, including transition metals (such as platinum, palladium, gold, and copper) and Brønsted acids. semnan.ac.iracs.orgacs.orgadichemistry.com

The mechanism of metal-catalyzed hydroalkoxylation typically involves the coordination of the metal to the unsaturated bond, which activates it towards nucleophilic attack by the hydroxyl group. For example, gold(I) catalysts are known to be particularly effective in activating allenes and alkynes for such cyclizations. adichemistry.com Platinum and palladium catalysts are also widely used for the hydroalkoxylation of alkenes. semnan.ac.iracs.org The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the cyclization. acs.org

Acid-catalyzed hydroalkoxylation, on the other hand, proceeds through the protonation of the double bond to form a carbocation intermediate, which is then trapped by the intramolecular hydroxyl group. researchgate.net This method is often simpler but can be susceptible to rearrangements, a complication that is generally avoided in transition-metal-catalyzed variants.

The following table presents examples of intramolecular hydroalkoxylation reactions for the synthesis of tetrahydrofurans.

SubstrateCatalyst/ReagentsProductYieldReference
γ-Hydroxy alkenePd₂(dba)₃, DPE-Phos, NaOtButrans-2,5-Disubstituted tetrahydrofuranGood to excellent
2,2-Diphenylpent-4-en-1-ol(R)-DTBM-Segphos-Cu(I)Chiral tetrahydrofuranLow acs.org
2,2-Diphenyl-4,5-hexadien-1-ol(L)AuOTs2-Vinyltetrahydrofuran>90% adichemistry.com

Synthesis via Ring Opening/Rearrangement of Furan Derivatives

An alternative strategy for constructing the tetrahydrofuran core involves the chemical transformation of readily available furan derivatives. This approach leverages the aromatic furan ring as a latent precursor to the saturated tetrahydrofuran system.

Furan Ring Transformation to Tetrahydrofuran Derivatives

The most direct transformation of a furan ring to a tetrahydrofuran ring is through catalytic hydrogenation. This reduction saturates the double bonds of the furan ring to afford the corresponding tetrahydrofuran. A variety of heterogeneous catalysts are effective for this transformation, with Raney Nickel and palladium on carbon (Pd/C) being commonly employed.

The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can be critical; for instance, using water as a solvent in the palladium-catalyzed hydrogenation of furfural or furfuryl alcohol has been shown to be effective for producing tetrahydrofuran derivatives. Depending on the substituents present on the furan ring, other functional groups may also be reduced under the hydrogenation conditions, necessitating careful selection of the catalyst and reaction parameters to achieve chemoselectivity. For example, the hydrogenation of furfural can lead to furfuryl alcohol, tetrahydrofurfuryl alcohol, or 2-methylfuran, depending on the catalyst and conditions. Photocatalytic methods using metal-loaded titanium(IV) oxide have also been developed for the hydrogenation of furan to tetrahydrofuran without the need for high-pressure hydrogen gas.

Regiospecific Preparation of Substituted Furans as Precursors

The success of synthesizing a specific target like this compound via a furan transformation route hinges on the ability to prepare a furan precursor with the correct substitution pattern. Numerous methods exist for the regiospecific synthesis of substituted furans.

For a 3-substituted furan, which would be a necessary precursor, synthetic methods often involve the cyclization of acyclic starting materials. For instance, reductive annulation of 1,1,1-trichloroethyl propargyl ethers mediated by catalytic chromium(II) provides a high-yield synthesis of 3-substituted furans. Another approach involves the reaction of β-acyloxy α,β-unsaturated acetylenic ketones with organocuprate reagents, which undergo cyclization and dehydration to yield tri- and tetra-substituted furans with regiochemical control. Furthermore, chemoselective cyclizations of 1,3-dicarbonyl compounds with hydroxyketones can be directed to form either 2-acylfurans or 3-acylfurans by tuning the catalyst system (TsOH vs. TsOH/copper). Once a 3-substituted furan with a functional group that can be elaborated into an allyl group (e.g., an ester, aldehyde, or halide) is obtained, it can be carried forward through the furan-to-tetrahydrofuran transformation.

Introduction of the Allyl Moiety

A distinct synthetic approach involves the formation of the tetrahydrofuran ring first, followed by the introduction of the required allyl substituent at the C3 position.

Allylation of Pre-formed Tetrahydrofuran Rings

A direct and efficient method for synthesizing this compound involves the α-allylation of a γ-butyrolactone (tetrahydrofuran-2-one) precursor, followed by partial reduction. This strategy builds the desired substitution pattern on a simple, pre-formed heterocyclic ring.

The first step is the generation of an enolate from γ-butyrolactone. This is typically achieved by treating the lactone with a strong, non-nucleophilic base at low temperature. Lithium diisopropylamide (LDA) is a common choice for this deprotonation, which selectively removes a proton from the α-carbon (C3) to form the corresponding lithium enolate. researchgate.net The reaction is generally performed in an anhydrous aprotic solvent like tetrahydrofuran at -78 °C to prevent side reactions.

In the second step, the generated enolate is treated with an allyl electrophile, such as allyl bromide. The enolate acts as a nucleophile, attacking the allyl bromide in an Sₙ2 reaction to form a new carbon-carbon bond, resulting in 3-allyl-γ-butyrolactone. researchgate.net

The final step is the selective reduction of the 3-allyl-γ-butyrolactone to the desired this compound, which is a cyclic hemiacetal (lactol). This partial reduction of the lactone can be effectively accomplished using a sterically hindered hydride reducing agent like diisobutylaluminium hydride (DIBAL-H). psgcas.ac.in The reaction must be carried out at low temperatures, typically -78 °C, to prevent over-reduction to the corresponding diol. nih.govpsgcas.ac.in Upon workup, the lactol is obtained. Other reagents, such as lithium triethylborohydride, have also been used for the reduction of lactones to lactols. nih.gov

The table below summarizes the key transformations in this synthetic sequence.

StepStarting MaterialReagentsIntermediate/ProductKey TransformationReference
1γ-ButyrolactoneLithium diisopropylamide (LDA) in THF, -78 °CLithium enolateEnolate formation researchgate.net
2Lithium enolateAllyl bromide3-Allyl-γ-butyrolactoneα-Allylation researchgate.net
33-Allyl-γ-butyrolactoneDiisobutylaluminium hydride (DIBAL-H) in Toluene, -78 °CThis compoundLactone to lactol reduction psgcas.ac.in

Cyclization onto an Existing Allylic Chain

The intramolecular cyclization of homoallylic alcohols provides a direct route to substituted tetrahydrofurans. Various reagents and catalysts can promote this transformation. For example, the treatment of homoallylic alcohols with iodine and a hypervalent iodine reagent like [hydroxy(tosyloxy)iodo]benzene (HTIB) can induce cyclofunctionalization to yield tetrahydrofuran derivatives. nih.gov This particular reaction proceeds through a 5-endo-trig cyclization mechanism. nih.gov

Palladium-catalyzed oxidative cyclization of γ-hydroxy alkenes with aryl bromides is another stereoselective method that forms both a C-C and a C-O bond. organic-chemistry.org Additionally, indium(III) triflate has been shown to catalyze a tandem 2-oxonia researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization of homoallylic alcohols to form tetrahydrofurans. researchgate.net

Reagent/CatalystKey Features
I2 / HTIBInduces cyclofunctionalization via a 5-endo-trig pathway. nih.gov
Pd-catalystStereoselective formation of both C-C and C-O bonds. organic-chemistry.org
In(OTf)3Catalyzes a tandem rearrangement and cyclization. researchgate.net

Monoallylated 1,2-diols are versatile precursors for the synthesis of substituted tetrahydrofuran derivatives. researchgate.net The intramolecular cyclization of these substrates can be achieved under various conditions. For instance, iodine-mediated cyclization of a monoallylated 1,2-diol can lead to the formation of a 5-iodomethyltetrahydrofuran derivative with high diastereoselectivity. researchgate.net This reaction proceeds through an electrophilic iodocyclization pathway.

Alternatively, epoxidation of the allyl group in a monoallylated 1,2-diol, followed by intramolecular acid- or base-catalyzed ring-opening of the epoxide by the adjacent hydroxyl group, can also yield a hydroxymethyl-substituted tetrahydrofuran. The stereochemistry of the final product is influenced by the stereochemistry of the starting diol and the conditions used for cyclization.

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of this compound and its derivatives is of significant importance due to the prevalence of chiral tetrahydrofuran motifs in natural products and pharmaceuticals.

One approach to achieving stereocontrol is through diastereoselective reactions. For example, a formal [3+2]-cycloaddition between α-silyloxy aldehydes and styrenes mediated by a Lewis acid has been developed to produce 3-alkyl-2-aryltetrahydrofuran-4-ols with high stereoselectivity. researchgate.netnih.gov Although this method does not directly yield this compound, the principles of stereocontrol can be applied to related systems.

Enantioselective synthesis can be achieved using chiral catalysts. For instance, a one-pot sequential copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been reported for the synthesis of 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivities (up to 97% ee). chemistryviews.org Furthermore, enantioselective C(sp³)–H functionalization of oxacycles using a combination of photo-HAT and nickel dual catalysis represents a modern approach to constructing enantiomerically enriched tetrahydrofuran derivatives. organic-chemistry.org

MethodCatalyst/ReagentKey FeatureStereochemical Outcome
Formal [3+2]-CycloadditionLewis AcidReaction of α-silyloxy aldehydes and styrenesHigh Diastereoselectivity
Sequential Henry Reaction/IodocyclizationChiral Copper CatalystOne-pot synthesis from γ,δ-unsaturated alcoholsHigh Enantioselectivity (up to 97% ee)
Photo-HAT/Nickel Dual CatalysisChiral LigandC(sp³)–H functionalization of oxacyclesEnantiomerically Enriched Products

Chiral Pool Approaches for Tetrahydrofuranol Synthesis

The synthesis of enantiomerically pure compounds from readily available chiral starting materials, a strategy known as the chiral pool approach, is a powerful method for constructing complex molecules. In the context of tetrahydrofuran derivatives, carbohydrates and chiral lactone carboxylic acids serve as common and versatile starting points. researchgate.netresearchgate.net

One developed pathway begins with enantiomeric lactone acids, which can be converted into novel chiral 2,2-disubstituted tetrahydrofuran derivatives in a concise two-step process. researchgate.netresearchgate.net This method has been successfully applied to the synthesis of various derivatives, including those that are key intermediates for bioactive compounds. researchgate.net The general transformation involves the reduction of the lactone and carboxylic acid functionalities to yield the target tetrahydrofuran ring. researchgate.net

This strategy highlights the utility of leveraging existing chirality to efficiently produce complex, optically pure tetrahydrofuran structures.

Asymmetric Catalysis in Tetrahydrofuran Formation

Asymmetric catalysis offers a direct route to chiral tetrahydrofurans from prochiral precursors, avoiding the limitations of substrate availability in chiral pool synthesis. Various transition metal-catalyzed reactions have been developed to achieve high enantioselectivity.

An efficient method involves the nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones. This approach has been used to construct a range of functionalized chiral tetrahydrofuran rings, including those with tertiary allylic alcohols, in high yields and with excellent stereoselectivity. rsc.org The reaction employs a P-chiral bisphosphine ligand with triethylsilane as the reducing agent. rsc.org This method is notable for its broad substrate scope and can be scaled up without significant loss of enantioselectivity. rsc.org

Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA), which is a well-established method for forming C-C and C-X bonds. While broadly applied, its principles are relevant for the stereocontrolled synthesis of substituted tetrahydrofurans. The mechanism typically involves the formation of a π-allyl palladium intermediate, with the chiral ligand dictating the face of nucleophilic attack, thereby controlling the stereochemistry of the final product.

Ligand Design for Stereocontrol

The success of asymmetric catalysis is critically dependent on the design of the chiral ligand. The ligand's structure creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

For the nickel-catalyzed cyclization of O-alkynones, a P-chiral bisphosphine ligand, DI-BIDIME, was found to be highly effective. rsc.org This ligand was crucial for achieving both high enantioselectivity (er >99:1) and excellent stereoselectivity (E/Z >99:1) in the synthesis of tetrahydrofurans containing chiral tertiary allylic alcohols. rsc.org

In the broader field of asymmetric catalysis, various classes of chiral ligands have been developed. For instance, bis(oxazoline) ligands are effective in cobalt-catalyzed hydroalkylation reactions, where subtle modifications to the ligand structure can lead to significant variations in yield and enantioselectivity. acs.org Similarly, P-chiral bisphosphorus ligands have demonstrated excellent performance in palladium-catalyzed asymmetric [4 + 2] cycloadditions, enabling the synthesis of complex heterocyclic structures with high stereocontrol. nih.gov The ability to switch between different chiral ligands can even allow for stereodivergent synthesis, providing access to multiple diastereomers from the same starting materials. nih.gov

Table 2: Examples of Chiral Ligands in Asymmetric Tetrahydrofuran Synthesis

Catalyst System Ligand Type Reaction Type Key Feature
Nickel / DI-BIDIME P-chiral bisphosphine Intramolecular Reductive Cyclization High enantioselectivity (>99:1 er) for tertiary allylic alcohol-containing THFs rsc.org
Palladium / (R,R)‐ANDEN phenyl Trost ligand Trost Ligand Decarboxylative Asymmetric Allylic Alkylation Synthesis of α-aryl-α-allyl benzofuranones with up to 96% ee researchgate.net

Diastereoselective Control in Ring Formation

Achieving diastereoselectivity is crucial when multiple stereocenters are formed during the ring-closing step. Various strategies have been developed to control the relative stereochemistry of substituents on the tetrahydrofuran ring.

One powerful method is the [3+2] annulation reaction between allylsilanes and aldehydes or other carbonyl compounds. nih.gov These reactions can generate multiple bonds and stereocenters in a single step. For example, the reaction of functionalized allylsilanes with α-ketoesters can produce highly substituted tetrahydrofurans as a single diastereomer. nih.govresearchgate.net The stereochemical outcome is often controlled by the geometry of the starting materials and the reaction conditions.

Cascade reactions also provide an efficient means of constructing complex tetrahydrofurans with high diastereoselectivity. A three-component cascade involving a tandem Mukaiyama aldol-lactonization process can generate up to three new stereocenters, forming substituted tetrahydrofurans from simple γ-ketoaldehydes. nih.gov The stereochemistry of the final product is determined by nucleophilic addition to a cyclic oxocarbenium ion intermediate. nih.gov

Palladium-catalyzed methods have also been developed for the diastereoselective synthesis of tetrahydrofurans from γ-hydroxy alkenes and aryl bromides, forming both a C-C and a C-O bond with diastereoselectivities up to >20:1. organic-chemistry.org

Kinetic Resolution Strategies for Optically Pure Tetrahydrofuran Derivatives

Kinetic resolution is a key technique for separating enantiomers of a racemic mixture. This strategy relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one unreacted enantiomer and one derivatized enantiomer, both in high enantiomeric excess.

Non-enzymatic acylation using planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) has proven effective for the kinetic resolution of racemic secondary alcohols, including allylic alcohols. This approach has been applied to resolve alcohol intermediates used in natural product synthesis. researchgate.net

Palladium-catalyzed reactions are also employed for kinetic resolution. For instance, a palladium(II)-catalyzed C-H activation/cycloaddition between racemic α-branched allyltriflamides and allenes results in a kinetic resolution, providing both the unreacted chiral allylamide and the chiral tetrahydropyridine product in high enantiomeric excess (up to 99% ee) and with high selectivity factors. nih.gov While this example produces a tetrahydropyridine, the principle is applicable to the resolution of precursors for tetrahydrofuran synthesis.

Control of Configuration at the Anomeric Position of Tetrahydrofuran-2-ols

The stereocenter at the C-2 position of tetrahydrofuran-2-ols (the anomeric position) is often challenging to control. This hemiacetal functionality can exist as an equilibrium mixture of anomers. Strategies for controlling this configuration often draw from principles established in carbohydrate chemistry.

The formation of glycosyl trichloroacetimidates from hemiacetals provides a method for controlling the anomeric configuration. mdpi.com Treating a hemiacetal with trichloroacetonitrile in the presence of a base can lead to either the kinetic or thermodynamic anomer. For example, with 2,3,4,6-tetra-O-benzyl-D-glucose, the β-trichloroacetimidate is formed initially but can be isomerized to the thermodynamically favored α-anomer under base-catalyzed conditions. mdpi.com This allows for the selective synthesis of either anomer in high purity. mdpi.com These principles can be applied to the anomeric hydroxyl group of this compound to control its stereochemistry for subsequent reactions.

Synthetic Routes to Key Intermediates for this compound Analogs

Accessing analogs of this compound requires flexible synthetic routes to key intermediates that allow for structural variation. A common starting material for such syntheses is 2-allylphenol, which is commercially available. mdpi.com

A four-step sequence starting from 2-allylphenol has been reported to produce 3-allyl-2-(allyloxy)-5-bromoaniline. mdpi.com The steps include nitration, selective bromination, allylation, and reduction of the nitro group. mdpi.com Although the final product is an aniline derivative, the initial functionalization of the 2-allylphenol scaffold provides a template that could be adapted. For instance, instead of nitration and reduction, methods to introduce the tetrahydrofuran ring could be employed.

More complex synthetic endeavors, such as the total synthesis of caged-ring sesquiterpenoids, often involve the construction of intricate tetrahydrofuran-containing cores. nih.gov Key steps in these routes can include intramolecular oxidopyrylium cycloadditions and oxa-bridge cleavages, which generate advanced, highly functionalized intermediates. nih.gov These advanced strategies showcase how complex polycyclic systems containing the tetrahydrofuran motif can be assembled, providing a blueprint for accessing a wide range of structurally diverse analogs.

Preparation of Functionalized γ-Hydroxy Alkenes

The synthesis of functionalized γ-hydroxy alkenes is a critical initial step for several methods that lead to substituted tetrahydrofurans. These alkenes serve as versatile precursors for palladium-catalyzed cyclization reactions, which can form two bonds and two contiguous stereocenters in a single step. nih.gov

One prominent application of γ-hydroxy alkenes is in palladium-catalyzed reactions with aryl or vinyl bromides. nih.govacs.org This transformation affords 2,1′-disubstituted or trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with good yields and high diastereoselectivity. nih.govacs.org The reaction involves the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org The process is effective for both internal and terminal alkenes, allowing for the creation of monocyclic, spirocyclic, and fused bicyclic tetrahydrofuran derivatives. nih.govacs.org

The stereochemical outcome of these cyclizations is highly dependent on the geometry of the starting alkene. Reactions involving both E- and Z-alkene substrates proceed with notable diastereoselectivity. For acyclic internal alkenes, diastereoselectivities typically range from 3-5:1, while substrates with internal cyclic alkenes can achieve excellent diastereoselectivities greater than 20:1. nih.gov

Table 1: Palladium-Catalyzed Cyclization of γ-Hydroxy Internal Alkenes with Aryl Bromides

Entry Alkene Substrate Aryl Bromide Product Yield (%) Diastereomeric Ratio (dr)
1 (E)-Undec-5-en-2-ol 4-Bromotoluene 2-(1-(p-Tolyl)hexyl)-tetrahydrofuran 75 4:1
2 (Z)-Undec-5-en-2-ol 4-Bromotoluene 2-(1-(p-Tolyl)hexyl)-tetrahydrofuran 70 3:1
3 1-Cyclohexylprop-2-en-1-ol 1-Bromo-4-tert-butylbenzene 2-(tert-Butylphenyl)-spiro[4.5]decan-1-ol derivative 85 >20:1

This table presents illustrative data based on findings from palladium-catalyzed reactions of γ-hydroxy alkenes. nih.gov

The preparation of the γ-hydroxy alkene precursors themselves can be accomplished through various established organic synthesis methods, such as the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to γ,δ-unsaturated aldehydes or ketones, or the reduction of corresponding ketones.

Synthesis of O-Alkynones

O-Alkynones, particularly γ-alkynyl ketones, are valuable intermediates in the synthesis of substituted furans, which can be subsequently reduced to tetrahydrofurans. organic-chemistry.org The synthesis of these precursors can be achieved through several modern catalytic methods.

One efficient route involves the iron(III) chloride-catalyzed substitution reaction of propargylic acetates with enoxysilanes. This method produces γ-alkynyl ketones under mild conditions. A key advantage of this approach is that the resulting γ-alkynyl ketone intermediates can undergo a subsequent acid-catalyzed cyclization without the need for purification, providing a direct route to tri- or tetrasubstituted furans. organic-chemistry.org

Another powerful strategy for furan synthesis that proceeds through alkyne-containing intermediates is the metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov Cobalt(II) complexes have proven effective in catalyzing this reaction, which accommodates a wide range of α-diazocarbonyls and terminal alkynes. This process is characterized by its high functional group tolerance and complete regioselectivity, yielding polyfunctionalized furans. nih.gov The synthesis of the requisite alkynyl starting materials is central to this methodology.

Table 2: Cobalt-Catalyzed Furan Synthesis from Alkynes and Diazo Compounds

Entry Alkyne Diazo Compound Product Yield (%)
1 Phenylacetylene Ethyl 2-diazoacetate Ethyl 5-phenylfuran-2-carboxylate 95
2 1-Hexyne 1-Diazo-3,3-dimethyl-2-butanone 2-tert-Butyl-5-butylfuran 88
3 Trimethylsilylacetylene Ethyl 2-diazoacetate Ethyl 5-(trimethylsilyl)furan-2-carboxylate 92

This table presents illustrative data based on findings from cobalt-catalyzed metalloradical cyclization. nih.gov

These furan products can then be subjected to reduction methods, such as catalytic hydrogenation, to yield the corresponding saturated tetrahydrofuran derivatives.

Derivatization of Lactone Carboxylic Acids to Chiral Tetrahydrofuran Derivatives

Chiral lactone carboxylic acids are versatile building blocks for the enantioselective synthesis of substituted tetrahydrofurans. researchgate.netresearchgate.net These starting materials can be accessed through asymmetric synthesis, providing a reliable source of enantioenriched compounds. researchgate.netresearchgate.net

A direct approach involves the reduction of the lactone and carboxylic acid functionalities. However, direct reduction of the lactone acid skeleton with reagents like borane dimethyl sulfide complex (BH₃·Me₂S) can sometimes lead to a mixture of the desired hydroxymethyl tetrahydrofuran alcohol and the corresponding triol, resulting from the over-reduction of the lactone. researchgate.netresearchgate.net

This table presents illustrative data based on a two-step protection/reduction sequence. researchgate.netresearchgate.net

Furthermore, enantioenriched lactones can undergo stereospecific ring-opening reactions. For instance, nickel-catalyzed Negishi-type cross-coupling of benzylic lactones with organozinc reagents can afford enantioenriched carboxylic acids. acs.orgescholarship.org This method provides a synthetic handle for further derivatization and the construction of complex acyclic molecules that can be later cyclized to form highly functionalized tetrahydrofuran structures. acs.orgescholarship.org

Reaction Mechanisms and Reactivity of 3 Allyl Tetrahydrofuran 2 Ol and Analogous Structures

Mechanisms of Tetrahydrofuran-2-ol Formation and Interconversion

The formation of the tetrahydrofuran-2-ol ring system is a key process, often achieved through the selective oxidation of tetrahydrofuran (B95107) (THF). Once formed, this structure can undergo dynamic equilibrium through ring-opening and closing pathways.

The selective oxidation of the α-C-H bond in ethers is a crucial reaction in organic synthesis, and in the case of tetrahydrofuran, it provides a direct route to tetrahydrofuran-2-ol. mdma.ch This conversion can be accomplished through various methods, including electrochemical and catalytic processes. magtech.com.cn

Anodic oxidation of THF on a smooth platinum anode has been shown to selectively produce 2-hydroxytetrahydrofuran (B17549) with high efficiency. researchgate.net Under optimized conditions, this electrochemical method can achieve 95% selectivity for the desired product. researchgate.net Catalytic systems are also widely employed. For instance, copper (II) complexes have been used to catalyze the aerobic oxidation of THF to 2-hydroxotetrahydrofuran. researchgate.net Similarly, iron and manganese complexes supported on materials like zeolite Y or bentonite (B74815) can catalyze the oxidation of THF using hydrogen peroxide (H₂O₂) as the oxidant, yielding tetrahydrofuran-2-ol as a primary product. mdma.ch

It is widely recognized that 2-hydroxytetrahydrofuran (THF-2-ol) is the primary product of THF oxidation. rsc.org However, it is often an intermediate that can be further oxidized to other compounds, most notably γ-butyrolactone (BTL). mdma.chresearchgate.netrsc.org The choice of catalyst and reaction conditions is therefore critical to control the selectivity of the reaction.

Table 1: Selected Methods for the Oxidation of Tetrahydrofuran (THF) to Tetrahydrofuran-2-ol

Oxidation MethodCatalyst / ReagentOxidantPrimary Product(s)Selectivity / ConversionSource
Anodic OxidationSmooth Platinum AnodeElectricity2-Hydroxytetrahydrofuran95% Selectivity researchgate.net
Aerobic OxidationTrinuclear Copper(I) ComplexAir (O₂)2-HydroxotetrahydrofuranProduct trapped for crystallization researchgate.net
Catalytic OxidationIron(III)/Manganese(II) Bipyridine ComplexesH₂O₂Tetrahydrofuran-2-ol, γ-butyrolactone- mdma.ch
Catalytic OxidationCopper(II) Hexaaza Macrocyclic ComplexesH₂O₂γ-butyrolactone, Tetrahydrofuran-2-olUp to 98.6% Conversion mdma.ch
Catalytic OxidationTitanosilicates (TS-1)H₂O₂Tetrahydrofuran-2-ol, γ-butyrolactoneModerate to good yields of BTL rsc.org

Tetrahydrofuran-2-ol, being a cyclic hemiacetal, exists in equilibrium with its acyclic aldehyde tautomer, 4-hydroxybutanal. This ring-chain tautomerism is a fundamental aspect of its chemistry and a primary pathway for interconversion. The ring-opening is initiated by the protonation of the ring oxygen, followed by cleavage of the C-O bond to form the open-chain hydroxy aldehyde. The reverse reaction, re-cyclization, involves the intramolecular nucleophilic attack of the terminal hydroxyl group onto the aldehyde carbonyl carbon.

While the direct study of 3-allyl-tetrahydrofuran-2-ol's specific equilibrium is not detailed, the principle is well-established for the parent structure. Furthermore, related strategies involving the ring-opening of THF itself are synthetically valuable. For example, triflic anhydride (B1165640) (Tf₂O) can act as a strong electrophilic activator, generating a THF triflate intermediate that triggers a regioselective ring-opening in the presence of various nucleophiles. nih.gov Frustrated Lewis Pairs (FLPs) have also been investigated for their ability to activate and cleave the THF ring. nih.gov

In synthetic applications, ring-opening and subsequent re-cyclization are powerful tools. Methodologies such as the copper-catalyzed ring-opening of hydroxycyclopropanols can be used to form substituted tetrahydrofurans, demonstrating a controlled cleavage of a C-C bond followed by the formation of a new C-O bond to build the THF ring. semanticscholar.org These analogous pathways highlight the dynamic nature of the bonds within and leading to the formation of the tetrahydrofuran scaffold.

Reactions Involving the Hydroxyl Group at C-2

The hydroxyl group at the C-2 position of the hemiacetal is the most reactive site in this compound. Its reactivity is distinct from that of a typical secondary alcohol due to its connection to the ring oxygen, which allows for the formation of a stabilized oxonium ion intermediate.

The hydroxyl group at C-2 can be substituted by various nucleophiles. The reaction typically proceeds through an Sₙ1-like mechanism. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). Departure of water results in the formation of a resonance-stabilized cyclic oxonium ion. This carbocation intermediate is then attacked by a nucleophile.

The formation of the stabilized oxonium ion intermediate favors an Sₙ1 pathway over a direct Sₙ2 displacement. vanderbilt.edu This mechanism is central to the synthesis of many tetrahydrofuran derivatives. For example, classical approaches to forming cyclic ethers often employ intramolecular Sₙ2 reactions where a hydroxyl group displaces a leaving group. nih.gov However, when the hydroxyl group is the leaving group, as in this case, the Sₙ1 pathway via the oxonium ion predominates.

Table 2: Examples of Nucleophilic Substitution at C-2 of Tetrahydrofuran-2-ol

Nucleophile (Nu⁻)Reagent ExampleProduct TypeMechanism
Alkoxide (RO⁻)Alcohols (ROH) / Acid2-Alkoxytetrahydrofuran (Acetal)Sₙ1-like
Halide (X⁻)HX, SOCl₂2-HalotetrahydrofuranSₙ1-like
Cyanide (CN⁻)HCN, KCN / Acid2-CyanotetrahydrofuranSₙ1-like
Water (H₂O)H₃O⁺(Ring-opening to 4-hydroxybutanal)Sₙ1-like

The secondary hydroxyl of the hemiacetal group can be readily oxidized to a carbonyl group. This reaction transforms the this compound into its corresponding lactone, 3-allyl-γ-butyrolactone.

This transformation is a key step in many synthetic pathways where tetrahydrofuran is used as a starting material for γ-butyrolactone (GBL). Research shows that the oxidation of THF often proceeds first to 2-hydroxytetrahydrofuran, which is then subsequently oxidized to the lactone. researchgate.netrsc.org Various oxidizing agents and catalytic systems, such as those used for the initial oxidation of THF, can effect this second oxidation step. mdma.ch The reaction involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the C-2 carbon—to form the C=O double bond of the lactone.

The C-2 hydroxyl group can undergo both etherification and esterification, which are fundamental reactions for alcohols.

Etherification: In the presence of an acid catalyst and an alcohol, this compound can be converted into a 2-alkoxy-3-allyl-tetrahydrofuran. This reaction is an acetal (B89532) formation. The mechanism follows the Sₙ1-like pathway described previously: the hydroxyl group is protonated and leaves as water to form the cyclic oxonium ion, which is then trapped by the external alcohol nucleophile. This process is used synthetically to prepare various 2-alkoxytetrahydrofurans. google.com

Esterification: Standard esterification procedures can be applied to the C-2 hydroxyl group. Reaction with a carboxylic acid (Fischer esterification), an acid anhydride, or an acyl chloride will yield the corresponding ester at the C-2 position. This reaction proceeds via nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., water, carboxylate, or chloride).

Reactivity of the Allylic Moiety at C-3

The double bond and the adjacent stereocenter of the allyl group in this compound are the focal points of its reactivity. The interplay between the tetrahydrofuran ring and this side chain influences the outcomes of various organic reactions.

Allylic Rearrangements and Their Mechanisms

Allylic rearrangements are a prominent class of reactions for allylic alcohols and their derivatives, proceeding through various mechanistic manifolds to yield isomerized products. These transformations are crucial for altering the carbon skeleton and introducing new functionalities.

The isomerization of allylic alcohols into carbonyl compounds is a well-established, atom-economical transformation often facilitated by transition metal complexes. researchgate.net Catalysts based on metals such as ruthenium, vanadium, molybdenum, and rhenium are effective for this purpose. academie-sciences.frthieme-connect.de For a cyclic allylic alcohol analogous to the open-chain form of this compound, such as 3-methyl-2-cyclohexen-1-ol, ruthenium complexes have been shown to catalyze the isomerization. researchgate.net

The mechanism for vanadium-catalyzed isomerization typically involves several reversible steps:

Ligand Exchange: The allylic alcohol substrate exchanges with an alkoxo ligand on the trialkyl vanadate (B1173111) catalyst.

Allylic Migration: A migration of the allyl group to the metal oxo unit occurs through a cyclic transition state, similar to a Claisen rearrangement.

Product Release: The isomerized product is released after another exchange step between the newly formed alkoxo complex and a new molecule of the substrate. academie-sciences.fr

Ruthenium-catalyzed isomerizations often proceed via the formation of a metal hydride species. The reaction can involve β-hydride elimination from a metal alkoxide, which then promotes the redox isomerization of the allylic alcohol to the corresponding ketone or enolate. rsc.org Mechanistic investigations, including isotope labeling studies, have confirmed the involvement of metal hydride species in these processes. rsc.org

Catalyst SystemProposed MechanismKey IntermediatesRef.
Trialkyl Oxovanadates (V)Cyclic migration resembling a Claisen rearrangement.Metal alkoxo complexes academie-sciences.fr
Ruthenium ComplexesInvolves formation of metal hydride species.Ruthenium-hydride, metal enolates rsc.orgrsc.org
Molybdenum (VI) / Rhenium (VII) Oxo ComplexesSimilar to vanadium-catalyzed pathway.High oxidation state oxo complexes academie-sciences.fr

organic-chemistry.orgoup.com-Sigmatropic rearrangements are concerted pericyclic reactions that offer a high degree of stereocontrol. wikipedia.orgwikipedia.org For a derivative of this compound, such as its corresponding ether, the organic-chemistry.orgoup.com-Wittig rearrangement is a pertinent example. This reaction transforms an allylic ether into a homoallylic alcohol under strongly basic conditions. wikipedia.orgorganic-chemistry.org

The reaction proceeds through a five-membered, envelope-like cyclic transition state, which accounts for its high stereoselectivity. wikipedia.orgorganic-chemistry.org After the formation of a carbanion adjacent to the ether oxygen, the rearrangement is typically rapid at low temperatures (e.g., below -60 °C) to avoid competition from the organic-chemistry.orgwikipedia.org-Wittig rearrangement. wikipedia.org

Key features of the organic-chemistry.orgoup.com-Wittig rearrangement include:

Concerted Mechanism: The reaction is a concerted, pericyclic process involving a six-electron, five-membered transition state. organic-chemistry.org

Stereocontrol: It allows for regioselective carbon-carbon bond formation with allylic transposition of the oxygen, specific olefin geometry generation, and efficient chirality transfer. organic-chemistry.org

Stereoselectivity: The stereochemistry of the newly formed C-C bond can be predicted from the transition state geometry. There is a strong preference for the formation of the E-alkene product. Generally, an E-alkene precursor favors the anti product, while a Z-alkene precursor favors the syn product. wikipedia.org In cyclic systems, diastereoselectivity is influenced by the ring conformation. nih.gov

The rearrangement of an O-allylated derivative of this compound would lead to a ring-enlarged or structurally rearranged homoallylic alcohol, demonstrating the utility of this reaction in modifying heterocyclic frameworks.

Palladium-Catalyzed Allylic Amination Reactions

The Tsuji-Trost reaction, or palladium-catalyzed allylic substitution, is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgwikipedia.org This reaction can be applied to allylic alcohols like this compound, which can be activated in situ or converted to a derivative with a better leaving group (e.g., acetate, carbonate). mdpi.comacs.org

The catalytic cycle of the Tsuji-Trost reaction is well-understood:

Coordination: A Pd(0) species coordinates to the alkene of the allyl group, forming an η² π-allyl complex. organic-chemistry.org

Oxidative Addition: The palladium catalyst undergoes oxidative addition, displacing the leaving group and forming a cationic η³ π-allyl-Pd(II) complex. This step typically occurs with inversion of configuration at the carbon center. wikipedia.orgyoutube.com

Nucleophilic Attack: An amine nucleophile attacks the π-allyl complex. The regioselectivity of this attack is influenced by both electronic and steric factors, as well as the nature of the ligands on the palladium. youtube.com

Product Formation: The product is formed, and the Pd(0) catalyst is regenerated. youtube.com

StepDescriptionStereochemical Consequence
1. Oxidative AdditionPd(0) displaces the leaving group to form a π-allyl-Pd(II) complex.Inversion
2. Nucleophilic AttackAmine attacks the π-allyl ligand.Inversion (for soft nucleophiles)
Overall Substitution of leaving group with amine. Retention

Electrophilic and Nucleophilic Additions to the Alkene

The double bond in the allylic side chain of this compound is susceptible to addition reactions.

Electrophilic Additions: The alkene can react with various electrophiles. A key example is epoxidation. Vanadium complexes are particularly effective catalysts for the directed epoxidation of allylic alcohols, showing high selectivity for the syn diastereomer due to coordination with the hydroxyl group. wikipedia.org The reaction rate is often accelerated when the hydroxyl group is in a position that facilitates coordination, such as an axial position in cyclic systems. wikipedia.org Other common electrophilic additions include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration, which would follow standard Markovnikov or anti-Markovnikov principles depending on the reagents and conditions.

Nucleophilic Additions: The alkene in this compound is electron-rich and generally not susceptible to direct attack by nucleophiles. Such reactions typically require the alkene to be activated by an adjacent electron-withdrawing group (e.g., a carbonyl), which is not present here. However, nucleophilic addition can be achieved through metal catalysis. For instance, in the Tsuji-Trost reaction, the alkene is activated by coordination to palladium, rendering it susceptible to nucleophilic attack.

Computational and Theoretical Insights into Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms, transition states, and energetics of the reactions involving this compound and its analogs.

Allylic Alcohol Isomerization: DFT studies on the isomerization of allylic alcohols have explored mechanisms for both base-catalyzed and metal-catalyzed processes. For base-catalyzed reactions, calculations have shown that bases with metal cations can follow a metal cation-assisted (MCA) mechanism, while organic bases follow an ion pair-assisted (IPA) mechanism. nih.gov The deprotonation of the C-H bond is often the rate-determining step. acs.org For metal-catalyzed systems, such as with Au/NiO catalysts, DFT calculations indicate that the presence of an open base site on the catalyst support is critical, and the rate-determining step is the protonation of the β-carbon of the substrate. oup.com

organic-chemistry.orgoup.com-Sigmatropic Rearrangements: Theoretical studies have been used to analyze the stereoselectivity of organic-chemistry.orgoup.com-sigmatropic rearrangements. sioc-journal.cn Computational approaches can model the five-membered cyclic transition state and predict the preferred diastereomeric outcome based on steric and electronic factors. wikipedia.orgwikipedia.org Recent computational work has even explored the possibility of trapping the transition state of a organic-chemistry.orgoup.com-sigmatropic rearrangement by applying high pressure, transforming it into a minimum on the potential energy surface. acs.org

Palladium-Catalyzed Allylic Amination: DFT calculations have been extensively applied to elucidate the mechanism of palladium-catalyzed allylic amination of allylic alcohols. mdpi.com These studies have confirmed that C-O bond dissociation is often the rate-limiting step. mdpi.com Computational models have shown that additives, such as urea (B33335) derivatives, can facilitate the reaction by forming a cooperative hydrogen-bonding network with the hydroxyl group of the allylic alcohol, thereby lowering the activation energy of the oxidative addition step. mdpi.comdntb.gov.ua Furthermore, predictive models based on quantum chemical data have been developed to accurately forecast the stereochemical outcome of these reactions, sometimes even correcting erroneous experimental assignments in the literature. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reaction mechanisms of organic molecules, including those with radical intermediates. researchgate.net For structures analogous to this compound, DFT calculations have been employed to analyze reaction pathways, transition states, and product stabilities.

In the context of this compound, these findings suggest that the hydrogens on the tetrahydrofuran ring, particularly at the C2 and C5 positions, are susceptible to radical abstraction. The presence of the allyl group at C3 and the hydroxyl group at C2 would, of course, modulate this reactivity. Furthermore, DFT has been used to study the autoxidation of THF, revealing the energy barriers for hydrogen abstraction and subsequent radical coupling with molecular oxygen. rsc.org Such computational approaches are critical for understanding the initiation steps of polymerization or degradation of allyl-containing compounds. nih.gov For instance, the initial step in the polymerization of some allyl monomers is the abstraction of a hydrogen from the α-methylene group of the allylic substituent. nih.gov

DFT calculations are also instrumental in understanding cycloaddition reactions involving furan (B31954) rings, which share structural motifs with the tetrahydrofuran core. pku.edu.cn These studies elucidate whether reactions proceed through concerted or stepwise mechanisms, identifying zwitterionic or diradical intermediates and their corresponding activation free energies. pku.edu.cn While this compound itself is saturated, understanding the reactivity of related unsaturated systems provides a broader context for potential reaction pathways under different conditions.

Analysis of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving tetrahydrofuran derivatives are heavily influenced by steric and electronic factors. In the case of this compound, the substituents on the ring dictate the preferred sites of attack and the stereochemical outcome of reactions.

Electronic Effects: The oxygen atom in the tetrahydrofuran ring exerts a strong electron-withdrawing inductive effect, which activates the adjacent α-hydrogens (at C2 and C5) for abstraction by radicals. This is a primary reason why radical reactions often initiate at these positions. nih.gov The hydroxyl group at the C2 position further modifies the electronic environment. In reactions proceeding through an oxocarbenium ion intermediate (formed by the departure of the hydroxyl group), the ring oxygen can stabilize the positive charge through resonance. The electronic nature of other substituents can either enhance or diminish this stability, thereby affecting the reaction rate. For example, in palladium-catalyzed synthesis of tetrahydrofurans, the electronic properties of the aryl halide reactant were found to significantly impact reaction efficiency. nih.gov

Theoretical Determination of Energetics of Related Furan and Tetrahydrofuran Radicals

Computational chemistry provides crucial data on the energetics of radical species, including bond dissociation energies (BDE), reaction enthalpies, and activation barriers, which are fundamental to understanding reactivity.

The BDE is a key measure of the strength of a chemical bond and indicates how easily a radical can be formed through homolytic cleavage. wikipedia.org For tetrahydrofuran, theoretical studies have calculated the energy barriers for hydrogen abstraction by various radicals. For instance, the reaction of THF with the hydroxyl (OH) radical proceeds via H-abstraction, leading to the formation of either tetrahydrofuran-2-yl or tetrahydrofuran-3-yl radicals. researchgate.net High-level quantum chemical calculations have been performed to map the potential energy surfaces for these reactions, revealing that both abstraction channels are significant under combustion conditions. researchgate.net

In a comparative study of the autoxidation of THF and tetrahydropyran (B127337) (THP), DFT calculations (at the BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ level) predicted the energy barrier for hydrogen abstraction from THF to be 94.1 kJ mol⁻¹, which is lower than the 104.1 kJ mol⁻¹ calculated for THP. rsc.org This difference in activation energy contributes to the observation that THF autoxidizes more readily than THP. rsc.org

For furan and its derivatives, theoretical studies have explored the energetics of reactions with OH radicals, which are important in both atmospheric chemistry and combustion. researchgate.net These reactions are often dominated by OH addition to the double bonds, and the kinetics show a negative temperature dependence. researchgate.net Calculations on 2-acetylfuran (B1664036) have shown that the dissociation energy of the C-H bond on the methyl group is significantly lower than those on the furan ring, making it the primary site for H-abstraction. acs.org For this compound, one can infer that the allylic C-H bonds would have a lower BDE compared to the other C-H bonds on the saturated ring, making them susceptible to radical formation.

The table below summarizes computed activation energies for hydrogen abstraction from THF and THP.

ReactantRadicalActivation Energy (kJ mol⁻¹) (Gas Phase)Computational Method
TetrahydrofuranOHNot specified in abstractCCSD(T)/cc-pV(D,T)Z//MP2/aug-cc-pVDZ
Tetrahydrofuran-94.1BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ
Tetrahydropyran-104.1BHandHLYP/aug-cc-pVDZ//BHandHLYP/cc-pVDZ

Data sourced from references researchgate.net and rsc.org.

Solvent Effects on Reaction Mechanisms

The choice of solvent can profoundly influence reaction rates, selectivity, and even the mechanism itself. researchgate.net For reactions involving polar or charged intermediates, such as those that could arise from this compound, solvent effects are particularly pronounced.

In hydrogen abstraction reactions from THF by the cumyloxyl radical, a significant kinetic solvent effect was observed. The rate constant decreased by a factor of 4.5 when the solvent was changed from the non-polar isooctane (B107328) to the polar, hydrogen-bond-donating 2,2,2-trifluoroethanol. nih.gov This highlights the important role of the solvent's hydrogen bond donor ability in modulating the reactivity of the radical. nih.gov

Theoretical studies incorporating solvent effects, often through implicit solvation models like the Polarizable Continuum Model (PCM), have shown that the energy barriers for reactions can be significantly altered. For the autoxidation of THF and THP, including solvation effects in the DFT calculations lowered the calculated activation barriers for hydrogen abstraction. rsc.org The barrier for THF decreased from 94.1 to 84.4 kJ mol⁻¹, while for THP it dropped from 104.1 to 98.0 kJ mol⁻¹. rsc.org

Tetrahydrofuran itself is often used as a solvent in organic synthesis. Control experiments have revealed that in some reactions, THF is not merely an inert medium but plays a crucial role in the catalytic cycle. researchgate.net The yields and regioselectivities of certain reactions were found to improve as the amount of THF was increased. researchgate.net For intramolecular reactions like ring closures, THF is often a good solvent because it may preferably solvate the cyclic product compared to the acyclic reactant, thereby driving the reaction forward. quora.com The ability of solvents to influence chemical reactivity through various interactions, including dative bonding and reorganization energy, is a key consideration in designing synthetic routes and understanding reaction mechanisms. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 3-allyl-tetrahydrofuran-2-ol, providing precise information about the proton and carbon environments within the molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy allows for the identification of all non-exchangeable protons and their relationships to neighboring protons. The spectrum of this compound is expected to show distinct signals for the tetrahydrofuran (B95107) ring protons, the allyl group protons, and the hydroxyl proton.

The proton attached to the hemiacetal carbon (H-2) is anticipated to appear as a doublet of doublets in the downfield region, typically around 5.2-5.4 ppm, due to the deshielding effect of the two adjacent oxygen atoms. The allyl group will present a characteristic pattern: a complex multiplet for the internal vinyl proton (H-8) around 5.7-5.9 ppm, and two distinct signals for the terminal vinyl protons (H-9) between 5.0 and 5.2 ppm. The allylic protons (H-7) adjacent to the ring are expected in the 2.3-2.6 ppm range. Protons on the tetrahydrofuran ring (H-3, H-4, H-5) would appear in the more upfield region, generally between 1.6 and 4.0 ppm. The hydroxyl proton signal is typically a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Spin-spin coupling provides connectivity data. For instance, the H-2 proton will couple with the H-3 proton, and the H-3 proton will show couplings to H-2 and the protons at H-4. The complex splitting of the allyl group's H-8 proton arises from its coupling to the allylic protons (H-7) and the terminal vinyl protons (H-9).

Expected ¹H NMR Data for this compound

Proton PositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
H-25.2 - 5.4dd (doublet of doublets)J2,3 ≈ 4-8 Hz
H-32.0 - 2.3m (multiplet)-
H-41.6 - 2.0m (multiplet)-
H-53.7 - 4.0m (multiplet)-
H-72.3 - 2.6m (multiplet)-
H-85.7 - 5.9ddt (doublet of doublet of triplets)J8,9cis ≈ 10 Hz, J8,9trans ≈ 17 Hz, J8,7 ≈ 6 Hz
H-9 (cis & trans)5.0 - 5.2m (multiplet)-
OHVariablebr s (broad singlet)-

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. This compound contains seven carbon atoms, which should give rise to seven distinct signals.

The hemiacetal carbon (C-2) is the most deshielded carbon of the saturated framework, expected to resonate at approximately 95-105 ppm. The carbon of the tetrahydrofuran ring bonded to the ether oxygen (C-5) would appear around 65-70 ppm. researchgate.net The carbons of the allyl group's double bond (C-8 and C-9) are expected in the typical alkene region, with C-8 appearing around 134-138 ppm and the terminal C-9 at 116-120 ppm. The remaining saturated carbons (C-3, C-4, and C-7) will resonate in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon PositionExpected Chemical Shift (δ, ppm)
C-295 - 105
C-335 - 45
C-425 - 35
C-565 - 70
C-730 - 40
C-8134 - 138
C-9116 - 120

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would confirm the connectivity within the tetrahydrofuran ring (H-2 with H-3, H-3 with H-4, H-4 with H-5) and within the allyl group (H-7 with H-8, H-8 with H-9).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) C-H correlations. Crucially, it would show correlations from the allylic protons (H-7) to carbons C-3 and C-4 of the ring, confirming the attachment point of the allyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the relative stereochemistry by identifying protons that are close in space. For this compound, a NOESY experiment could distinguish between cis and trans isomers by showing a spatial correlation (cross-peak) between the H-2 proton and the H-3 proton if they are on the same face of the ring.

Variable-Temperature NMR for Conformational Analysis and Exchange Processes

The five-membered tetrahydrofuran ring is not planar and undergoes rapid conformational changes at room temperature through a process known as pseudorotation. researchgate.net This process involves transitions between various "envelope" and "twist" conformations.

Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. researchgate.netacs.org By lowering the temperature, the rate of conformational exchange can be slowed. If the exchange is slowed sufficiently on the NMR timescale, separate signals for the axial and equatorial protons of a single, locked conformation might be observed. This would allow for the determination of the energy barrier for pseudorotation and could reveal the preferred conformation of the ring, which is influenced by the steric and electronic properties of the allyl and hydroxyl substituents. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of O-H and C=C Stretching Frequencies

For this compound, the IR spectrum would be dominated by two key diagnostic absorptions.

O-H Stretch: The presence of the hydroxyl group gives rise to a strong and characteristically broad absorption band in the region of 3550-3200 cm⁻¹. specac.com The broadening is a result of intermolecular hydrogen bonding. jove.com

C=C Stretch: The carbon-carbon double bond of the allyl group will produce a stretching vibration of medium intensity in the 1680-1640 cm⁻¹ range. libretexts.org

Other notable absorptions would include the sp² C-H stretch from the alkene protons, appearing just above 3000 cm⁻¹, and the sp³ C-H stretches from the rest of the molecule, which appear just below 3000 cm⁻¹. libretexts.orgmasterorganicchemistry.com The C-O stretching vibrations of the ether and alcohol functionalities would be observed in the fingerprint region, typically between 1260-1050 cm⁻¹.

Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
O-H StretchAlcohol3550 - 3200Strong, Broad
C-H Stretch (sp²)Alkene3100 - 3000Medium
C-H Stretch (sp³)Alkane3000 - 2850Strong
C=C StretchAlkene1680 - 1640Medium
C-O StretchEther, Alcohol1260 - 1050Strong

Probing Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding in this compound, specifically between the hydroxyl group at the C2 position and the oxygen atom of the tetrahydrofuran ring, can be investigated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This interaction significantly influences the compound's conformation and reactivity.

In ¹H NMR spectroscopy, the chemical shift of the hydroxyl proton (OH) is a sensitive indicator of hydrogen bonding. In the absence of hydrogen bonding, the OH proton typically resonates in the region of 1-5 ppm. However, the presence of an intramolecular hydrogen bond can lead to a downfield shift of this signal, often to a region of 5 ppm or higher, due to the deshielding effect of the hydrogen bond. The exact chemical shift is dependent on the strength of the interaction and the solvent used. For instance, in a non-polar solvent like chloroform-d (B32938) (CDCl₃), which does not compete for hydrogen bonding, the intramolecular interaction is more pronounced.

IR spectroscopy provides further evidence for intramolecular hydrogen bonding by analyzing the stretching frequency of the O-H bond. A free hydroxyl group typically exhibits a sharp absorption band in the range of 3600-3650 cm⁻¹. In contrast, a hydrogen-bonded hydroxyl group shows a broader and red-shifted absorption band, typically in the range of 3200-3550 cm⁻¹. The extent of this shift to a lower wavenumber is correlated with the strength of the hydrogen bond. To distinguish between intramolecular and intermolecular hydrogen bonding, concentration-dependent IR studies can be performed. The position of an intramolecular hydrogen bond absorption band remains constant upon dilution, whereas the intensity of an intermolecular hydrogen bond band decreases as the concentration is lowered.

Table 1: Spectroscopic Data for Probing Intramolecular Hydrogen Bonding in a Representative Tetrahydrofuran-2-ol System

Spectroscopic TechniqueParameterTypical Value for Free OHTypical Value for Intramolecularly H-bonded OH
¹H NMRChemical Shift (δ) of OH proton1-5 ppm> 5 ppm
IR SpectroscopyO-H Stretching Frequency (ν)3600-3650 cm⁻¹ (sharp)3200-3550 cm⁻¹ (broad)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. With a chemical formula of C₇H₁₂O₂, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This high degree of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion TypeCalculated Exact Mass (C₇H₁₂O₂)Observed m/z (Hypothetical)
[M+H]⁺129.0915129.0913
[M+Na]⁺151.0735151.0732

The fragmentation of this compound in the mass spectrometer typically begins with the ionization of the molecule, followed by the cleavage of specific bonds. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), which is a characteristic fragmentation for alcohols. youtube.comwhitman.edu Another prevalent fragmentation is the alpha-cleavage, involving the breaking of the carbon-carbon bond adjacent to the oxygen atom in the ring. youtube.com The presence of the allyl group can also lead to specific fragmentation patterns, such as the loss of the allyl radical (C₃H₅, mass of 41) or rearrangements involving the double bond. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. nih.govimreblank.ch

Preparative High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), also known as mass-directed auto-prep, is a highly efficient technique for the purification of this compound from a reaction mixture. tarosdiscovery.comwarwick.ac.uk This method utilizes the separation power of HPLC to isolate the target compound from impurities, while the mass spectrometer serves as a highly selective detector. shimadzu.com

In a typical setup, the crude sample is injected onto a preparative HPLC column. As the separated components elute from the column, a small portion of the eluent is directed to the mass spectrometer, which monitors for the specific m/z of the target compound. When the mass spectrometer detects the desired mass, it triggers a fraction collector to collect the portion of the eluent containing the pure compound. This automated process allows for high-throughput purification with a high degree of purity. The choice of the stationary phase (e.g., C18 for reversed-phase) and the mobile phase gradient is optimized to achieve the best separation of this compound from any byproducts or starting materials.

X-ray Crystallography for Absolute Stereochemistry (if applicable to derivatives)

While obtaining a single crystal of a relatively low molecular weight, often liquid, compound like this compound for X-ray crystallography can be challenging, this technique is invaluable for the unambiguous determination of the absolute stereochemistry of its crystalline derivatives. osti.govnih.govacs.org By converting the alcohol into a suitable solid derivative, such as an ester or a urethane (B1682113) with a known chiral auxiliary, it is often possible to grow crystals suitable for X-ray diffraction analysis.

The resulting crystal structure provides precise information about the bond lengths, bond angles, and the absolute configuration of all stereocenters in the molecule. This is particularly important for this compound, which has chiral centers at C2 and C3. The three-dimensional arrangement of the allyl and hydroxyl groups relative to the tetrahydrofuran ring can be definitively established. This technique is considered the gold standard for determining the absolute stereochemistry of a chiral molecule. nih.gov

Determination of Optical Purity and Absolute Configuration

The enantiomeric purity and absolute configuration of this compound are critical parameters, especially in the context of its potential biological applications. Chiral chromatography and optical rotation measurements are the primary methods used for these determinations.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of this compound and determining its enantiomeric excess (ee). nih.govcsfarmacie.czchiralpedia.com This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. nih.govsigmaaldrich.com The choice of the CSP and the mobile phase is crucial for achieving good resolution of the enantiomeric peaks.

Once the enantiomers are separated, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
ColumnChiralcel OD-H (or similar)
Mobile PhaseHexane/Isopropanol (e.g., 90:10)
Flow Rate1.0 mL/min
DetectionUV at 210 nm

Optical rotation is the measurement of the rotation of plane-polarized light by a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral molecule and is defined as the observed rotation at a specific wavelength (usually the sodium D-line at 589 nm) and temperature, for a sample of a defined concentration and path length. wikipedia.orgmasterorganicchemistry.com The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) indicates the direction in which the plane of polarized light is rotated. wikipedia.org By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the optical purity can be determined.

Applications of 3 Allyl Tetrahydrofuran 2 Ol in Advanced Organic Synthesis

Building Blocks for Complex Natural Products and Pharmaceuticals

The tetrahydrofuran (B95107) (THF) ring is a ubiquitous structural motif found in a vast number of natural products and therapeutic agents, exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.gov The strategic incorporation of substituents on the THF core is crucial for modulating this activity, making precursors like 3-allyl-tetrahydrofuran-2-ol highly sought after.

The this compound scaffold is an exemplary starting point for creating polysubstituted tetrahydrofuran rings, which are core components of many biologically active molecules. nih.gov Synthetic strategies often focus on the stereocontrolled formation of multiple C-O and C-C bonds to build these complex heterocyclic systems. nih.gov The development of methods providing stereocontrolled access to polysubstituted tetrahydrofurans is a significant area of research, as these moieties are found in natural products like the annonaceous acetogenins, lignans, and polyether ionophores. nih.govrsc.org

Palladium-catalyzed carboetherification reactions of γ-hydroxy alkenes, a class of compounds to which this compound belongs after ring-opening, represent a powerful method for generating tetrahydrofuran products with multiple stereocenters. nih.gov Such methods allow for the creation of the heterocyclic ring while simultaneously forming a C-O bond, a C-C bond, and controlling the relative stereochemistry. nih.gov The resulting polysubstituted THF rings are valuable intermediates that are prevalent core scaffolds in numerous natural products. chemrxiv.orgchemrxiv.org

Table 1: Examples of Natural Product Classes Containing Polysubstituted Tetrahydrofuran Rings

Natural Product ClassBiological ActivityReference
Annonaceous AcetogeninsAntitumor nih.gov
LignansAntitumor, Antiviral nih.gov
Polyether IonophoresAntimicrobial, Antiparasitic nih.govnih.gov
Marine Lipids & TerpenesAnticancer, Antibiotic nih.gov

Tetrahydrofuran lignans are a significant class of natural products, and their synthesis often involves intermediates that can be derived from or are structurally analogous to this compound. mdpi.com Many synthetic routes to THF lignans proceed through the cyclization of a 1,4-butanediol or the reduction of a corresponding lactone. mdpi.com The lactol functionality in this compound is in equilibrium with its open-chain hydroxy aldehyde form, making it an ideal precursor for oxidation to a lactone, a key intermediate in the synthesis of arylnaphthalene lactone lignans. nih.gov

Furthermore, the synthesis of trypanocidal tetrahydrofuran lignans has been achieved using a methylenetetrahydrofuran intermediate, which allows for the easy introduction of various functional groups onto the THF ring. semanticscholar.org The allyl group of this compound can be readily isomerized or otherwise converted to such an exocyclic methylene, positioning it as a strategic precursor for these biologically active lignans.

Substituted tetrahydrofuran derivatives are critical components in the design of potent HIV-1 protease inhibitors (PIs). nih.govrsc.org The THF moiety often serves as a P2-ligand, designed to promote hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site. nih.govrsc.org A prominent example is Darunavir, a highly effective PI that contains a fused bis-tetrahydrofuran (bis-THF) ligand, which is crucial for its durable drug resistance profile. mdpi.comacs.org

The synthesis of these inhibitors requires enantiomerically pure THF derivatives. nih.gov Compounds like this compound are valuable intermediates in this context. The synthesis of optically active (2S,3S,5R)-2-allyl-5-methyltetrahydrofuran-3-ol has been reported as a key step in creating novel PIs. rsc.org The stereochemistry of the substituents on the THF ring significantly influences the binding affinity and inhibitory activity of the drug. For instance, inhibitors designed with varying stereochemistry at the C2, C3, and C5 positions of the THF ring show markedly different potencies. nih.gov The allyl group provides a handle for further elaboration to construct the full inhibitor molecule, making this compound a key strategic intermediate.

Table 2: Influence of Tetrahydrofuran Ligand Stereochemistry on HIV-1 Protease Inhibition

InhibitorKey THF SubstituentsHIV-1 Protease Ki (nM)Antiviral Activity (EC50 in MT-2 cells)Reference
4a C-2(S) allyl, C-5(R) methyl0.4 nMNot specified nih.gov
4c C-2(S) methoxymethylPotentNot specified nih.gov
4h C-2(R) methoxymethyl>5-fold more potent than 4cNot specified nih.gov

Synthesis of Stereochemically Defined Derivatives

The chiral nature and multiple reactive sites of this compound make it an excellent platform for synthesizing a variety of stereochemically defined molecules.

The allyl group in this compound is particularly amenable to a wide range of chemical transformations, allowing for the selective introduction of new functional groups. Polymer-analogous transformations on allyl-containing polymers demonstrate the versatility of this functional group, with reactions that are directly applicable to small molecules like this compound. nih.gov

Common derivatization reactions of the allyl double bond include:

Thiol-ene "Click" Chemistry : A highly efficient reaction where a thiol is added across the double bond, often initiated photochemically or with a radical initiator, to introduce a thioether linkage with a new functional group. nih.gov

Epoxidation : Reaction with reagents like m-CPBA or Oxone converts the allyl group into a reactive epoxide, which can be opened by various nucleophiles to introduce groups such as azides, amines, or phenols. nih.gov

Bromination : The addition of bromine across the double bond yields a dibromide, which can undergo subsequent reactions, such as substitution with sodium azide to introduce an azido group for use in copper-mediated alkyne-azide cycloadditions. nih.gov

In addition to the allyl group, the hemiacetal hydroxyl group can be readily derivatized through reactions such as etherification or esterification, providing another site for molecular elaboration.

The design of chiral ligands is fundamental to the field of asymmetric catalysis. ims.ac.jpnih.gov this compound, as a chiral molecule, is an excellent starting material for the synthesis of new ligands. The inherent stereocenters of the tetrahydrofuran ring can enforce a specific chiral environment around a metal center.

The hydroxyl and allyl groups can be functionalized to create bidentate or multidentate ligands. For example, the hydroxyl group can act as a coordinating group directly, while the allyl group can be modified—for instance, through hydrophosphination—to introduce a phosphine (B1218219) moiety, creating a P,O-bidentate ligand. Such ligands are valuable in a variety of metal-catalyzed reactions, including enantioselective allyl-allyl couplings and reductive cyclizations. nih.govrsc.org The stereochemical information embedded in the this compound backbone is transferred to the catalytic process, influencing the enantioselectivity of the transformation. The development of nonsymmetrical modular ligands has become increasingly important, and scaffolds like this allow for the systematic variation of steric and electronic properties to optimize catalyst performance. nih.gov

Development of New Catalytic Reactions and Methodologies

The unique structural features of this compound make it an ideal substrate for exploring new catalytic transformations, leading to the development of efficient and selective synthetic methods.

Substrate for Transition Metal Catalysis

The allyl group in this compound serves as a versatile handle for a variety of transition metal-catalyzed reactions, enabling the construction of complex molecular architectures. The reactivity of this functional group has been exploited in several key transformations, including palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation.

Palladium-catalyzed reactions are fundamental in carbon-carbon bond formation. sigmaaldrich.com In the context of substituted tetrahydrofurans, palladium catalysts have been effectively used for the arylation of dihydrofurans, which are structurally related to the enol form of this compound. For instance, the Heck arylation of 2,3-dihydrofuran with iodobenzene has been achieved using various palladium precursors, with the [PdCl(allyl)]2 dimer showing high efficiency. mdpi.com The addition of chiral ionic liquids to the catalytic system has been shown to influence the conversion rates, highlighting the tunability of these reactions. mdpi.com While not directly employing this compound, these studies on related unsaturated furan (B31954) systems demonstrate the potential for palladium-catalyzed functionalization of the double bond within the tetrahydrofuran ring system. Furthermore, palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy terminal alkenes provides a pathway to trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity, showcasing the power of palladium catalysis in constructing the core ring structure itself. nih.gov

The following table summarizes the conditions and outcomes of a representative palladium-catalyzed Heck arylation of 2,3-dihydrofuran, a reaction that provides insight into the potential transformations of the enol form of this compound.

Catalyst PrecursorIonic Liquid AdditiveIodobenzene Conversion (%)Main Product Yield (%)
[PdCl(allyl)]2[NBu4][L-LAC]72.1-
[PdCl(allyl)]2[DDA][L-PRO]74.5-
PdCl2(PPh3)2[NBu4][L-LAC]-59.2

Data sourced from studies on the Heck arylation of 2,3-dihydrofuran. mdpi.com The yields of the main product, 2-phenyl-2,3-dihydrofuran, are noted where available.

Rhodium-catalyzed hydroformylation presents another important avenue for the functionalization of the allyl group in this compound. This reaction introduces a formyl group and can lead to the formation of valuable aldehyde intermediates. The hydroformylation of allyl alcohol, a precursor to the tetrahydrofuran ring, to produce 2-hydroxytetrahydrofuran (B17549) is a well-established industrial process. google.com This transformation is typically catalyzed by rhodium complexes, such as Rh(CO)2(acac) with phosphine ligands, and the choice of solvent can significantly impact the reaction's efficiency. google.comresearchgate.net Studies on the hydroformylation of dihydrofurans have also demonstrated the utility of rhodium catalysts in functionalizing the double bond within the heterocyclic ring, leading to tetrahydrofuran-2-carbaldehyde and tetrahydrofuran-3-carbaldehyde. researchgate.net These examples with related substrates strongly suggest the feasibility of selectively hydroformylating the allyl side chain of this compound to introduce an aldehyde functionality, which can then be used in further synthetic elaborations.

Exploration in Green Chemistry Principles for Sustainable Transformations

The derivation of this compound from biomass sources positions it as a key player in the development of sustainable chemical processes. The principles of green chemistry, which advocate for the use of renewable feedstocks, atom economy, and environmentally benign reaction conditions, are central to its application in modern synthesis.

Furan derivatives, including this compound, are increasingly being recognized as valuable platform molecules derived from the dehydration of carbohydrates found in lignocellulosic biomass. nih.govmdpi.comresearch-nexus.netfrontiersin.orgnih.gov The conversion of these biomass-derived furans into a wide range of chemicals and materials is a cornerstone of the transition to a more sustainable chemical industry. For instance, the synthesis of furan derivatives from agricultural waste using efficient and environmentally friendly catalysts like calcium chloride highlights a move away from traditional, more hazardous chemical processes. research-nexus.net

The use of this compound and related furanics aligns with several key principles of green chemistry:

Renewable Feedstocks: Its synthesis from non-food biomass reduces reliance on fossil fuels and contributes to a circular economy. mdpi.comfrontiersin.org

Atom Economy: Catalytic transformations of the allyl group, such as hydroformylation and metathesis, are often atom-economical, incorporating a large part of the reactants into the final product. researchgate.netresearchgate.net

Benign Solvents and Catalysts: Research is ongoing to utilize greener solvents and heterogeneous catalysts for the conversion of furan derivatives, minimizing waste and environmental impact. nih.govrsc.org The use of organocatalysis for the synthesis of substituted tetrahydrofurans using hydrogen peroxide as a green oxidant is a prime example of this trend. rsc.org

The following table illustrates the potential of biomass-derived furan compounds in sustainable synthesis, showcasing the types of platform chemicals that can be generated and their potential applications.

Biomass SourceFuran-based Platform ChemicalPotential Sustainable Application
Agricultural Waste (Hemicelluloses)Furan polyolsBuilding blocks for pharmaceuticals and biofuels research-nexus.net
Carbohydrates (Xylose, Fructose)Furfural, 5-Hydroxymethylfurfural (HMF)Precursors to polymers, resins, and fine chemicals nih.govmdpi.com
Lignocellulosic BiomassVarious furan derivativesSynthesis of functionalized tetrahydrofurans for diverse applications researchgate.net

The exploration of this compound in advanced organic synthesis is not only expanding the toolbox of synthetic chemists but is also paving the way for more sustainable and environmentally responsible chemical manufacturing. Its role as a versatile substrate for transition metal catalysis and its origins in renewable biomass underscore its significance in the future of green chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in modern synthesis, as the biological activity of a molecule is often dependent on its three-dimensional arrangement. For 3-allyl-tetrahydrofuran-2-ol, which contains multiple stereocenters, the development of novel stereoselective synthetic pathways is a primary research focus.

Current strategies often rely on intramolecular cyclization reactions. One promising approach involves the palladium-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides, which can form both a C-C and a C-O bond in a single step with high diastereoselectivity. nih.govorganic-chemistry.org Transformations involving γ-hydroxyalkenes with substituents at the 3-position, analogous to the precursor of this compound, have shown excellent levels of diastereoselectivity, in some cases exceeding a 20:1 ratio. nih.gov

Another powerful strategy is the formal [3+2]-cycloaddition. The reaction between α-silyloxy aldehydes and styrenes, mediated by a Lewis acid, has been successfully employed to create 3-alkyl-2-aryltetrahydrofuran-4-ols. researchgate.netnih.gov Adapting this methodology to use an appropriate allyl-containing component could provide a direct and highly stereocontrolled route to the 3-allyl-tetrahydrofuran skeleton.

Researchers are also exploring intramolecular iodo-aldol cyclizations of specific prochiral α-substituted enoate aldehydes, which have proven effective for producing heterocyclic systems with control over newly formed quaternary centers. organic-chemistry.org Photochemical methods, such as the δ-hydrogen abstraction of β-allyloxy-carbonyl compounds, also offer a pathway to stereoselectively synthesize substituted tetrahydrofuran-3-ols, which could be precursors to the target molecule. researchgate.net

Synthetic Strategy Key Features Reported Diastereoselectivity (dr)
Pd-Catalyzed Cyclization of γ-Hydroxy AlkenesForms C-C and C-O bonds simultaneously.Up to >20:1 nih.govorganic-chemistry.org
[3+2]-CycloadditionLewis acid-mediated reaction of aldehydes and alkenes.High syn-stereoselectivity reported for related structures. researchgate.net
Intramolecular Iodo-aldol CyclizationForms heterocycles with quaternary centers.Method produces high diastereoselectivity. organic-chemistry.org
Photochemical δ-Hydrogen AbstractionCyclization of β-allyloxy-carbonyl compounds.Offers a stereoselective route to tetrahydrofuran-3-ols. researchgate.net

Investigation of New Catalytic Systems for Efficiency and Selectivity

Catalysis is at the heart of efficient and environmentally benign synthesis. The investigation into new catalytic systems for preparing this compound aims to improve yields, enhance stereoselectivity, and operate under milder conditions.

Palladium-based catalysts have been prominent in the synthesis of substituted tetrahydrofurans. nih.govorganic-chemistry.org Future work will likely focus on designing novel phosphine (B1218219) ligands to fine-tune the steric and electronic properties of the palladium center, thereby controlling the reactivity of intermediate palladium alkoxide complexes and improving diastereoselectivity. nih.gov

Beyond palladium, a range of other metals and organocatalysts are being explored. Platinum-catalyzed hydroalkoxylation of γ-hydroxy olefins has shown tolerance for various functional groups, providing a robust method for forming the tetrahydrofuran (B95107) ring. organic-chemistry.org Tin(IV) and Hafnium(IV) triflates have been shown to catalyze the [3+2]-annulation of cyclopropanes and aldehydes to yield pentasubstituted tetrahydrofurans with diastereomeric ratios as high as 99:1. organic-chemistry.org Tin(II) triflate, specifically, is also effective in catalyzing allylic substitution reactions, which could be a key step in introducing the allyl group. organic-chemistry.org

Furthermore, the development of metal-free catalytic systems is a significant goal for green chemistry. Organoselenium catalysts, for instance, can facilitate exo-cyclization under mild conditions with excellent regioselectivity. organic-chemistry.org The use of Brønsted acids to promote annulations also represents a promising metal-free alternative. dntb.gov.ua

Catalyst System Reaction Type Key Advantages
Palladium ComplexesIntramolecular CyclizationHigh stereoselectivity, well-studied. nih.govorganic-chemistry.org
Platinum ComplexesHydroalkoxylationBroad functional group tolerance. organic-chemistry.org
Sn(OTf)₂, SnCl₄, Hf(OTf)₄[3+2] AnnulationHigh yields and excellent diastereoselectivity. organic-chemistry.org
OrganoseleniumExo-cyclizationMild conditions, excellent regioselectivity, metal-free. organic-chemistry.org
Cerium Ammonium Nitrate (CAN)Oxidative CyclizationHigh yield and stereoselectivity for tertiary diols. organic-chemistry.org

Computational Studies for Predictive Synthesis and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting outcomes. For the synthesis of this compound, computational studies can provide profound insights that guide experimental design.

DFT studies have been used to investigate the reaction energies and energy barriers for the hydrogenation and ring-opening of furan (B31954) on palladium surfaces. rsc.orgresearchgate.net These studies help elucidate the stability of intermediates like dihydrofuran and provide a kinetic and thermodynamic basis for reaction selectivity. rsc.orgresearchgate.net Similar computational analyses of the cyclization pathways to form the this compound ring can help rationalize observed stereoselectivities and identify the lowest energy transition states.

Mechanism elucidation for complex catalytic cycles is another area where computation excels. For photochemical ring expansion reactions leading to tetrahydrofurans, DFT calculations have shown that the reactions proceed via a diradical pathway and have explained the stereochemical outcomes based on the bond lengths in key ylide intermediates. rsc.org Theoretical studies on the ring-opening of tetrahydrofuran by Frustrated Lewis Pairs (FLPs) have used an activation strain model to reveal that the deformation energy of the THF ring is a key factor in determining the reaction's activation energy. nih.gov Applying these models to the formation of the substituted ring system can help in the rational selection of substrates and catalysts.

Computational Method Application Area Insights Gained
Density Functional Theory (DFT)Reaction Mechanism StudiesCalculation of reaction energies and activation barriers for furan hydrogenation and ring-opening. rsc.orgresearchgate.net
DFT CalculationsStereoselectivity AnalysisElucidation of diradical pathways and stereochemical outcomes in photochemical ring expansions. rsc.org
Activation Strain ModelReactivity PredictionIdentification of substrate deformation energy as a key factor in activation barriers for THF ring-opening. nih.gov
DFT and HRPESSurface ChemistryElucidation of adsorption species and reaction pathways for THF on semiconductor surfaces. acs.org

Exploration of Diverse Derivatization Strategies for Enhanced Synthetic Utility

Once synthesized, this compound serves as a versatile intermediate. Its synthetic utility can be significantly enhanced by exploring a wide range of derivatization strategies. The molecule possesses two key functional handles: the hemiacetal hydroxyl group and the terminal allyl group.

The hydroxyl group at the C-2 position (an α-hydroxytetrahydrofuran) is particularly reactive and can be used in a variety of subsequent transformations. researchgate.net It can be protected, oxidized to the corresponding lactone, or used as a handle for glycosylation-type reactions.

The allyl group offers a gateway to numerous chemical modifications. It can undergo:

Oxidative cleavage to form an aldehyde, which can then be used in olefination or reductive amination reactions.

Epoxidation followed by nucleophilic ring-opening to install a variety of functional groups with stereocontrol. nih.gov

Hydroboration-oxidation to yield a primary alcohol, extending the carbon chain.

Cross-metathesis to introduce new, more complex substituents.

Heck reaction or other palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

These derivatization strategies transform the relatively simple this compound scaffold into a diverse library of more complex molecules, making it a valuable starting point for the synthesis of natural products and pharmaceutical agents. chemicalbook.com

Q & A

What are the common synthetic routes for preparing 3-allyl-tetrahydrofuran-2-ol, and how do reaction conditions influence stereochemical outcomes?

Level: Advanced
Methodological Answer:
Synthesis often leverages radical cyclization or nucleophilic substitution. For example, alkenoxyl radical cyclization (e.g., using AIBN or light initiation) can yield tetrahydrofuran derivatives with stereochemical control . Reaction temperature and solvent polarity critically impact regioselectivity. Asymmetric catalysis (e.g., chiral Lewis acids) may enhance enantiomeric excess. Validate stereochemistry via X-ray crystallography or NOESY NMR .

How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Level: Advanced
Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Cross-validate using:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Variable-temperature NMR to detect dynamic equilibria.
  • Comparative analysis with databases like NIST Chemistry WebBook .
    Report solvent, concentration, and instrument parameters to ensure reproducibility .

What strategies are recommended for optimizing the enantioselective synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during allylation or cyclization steps.
  • Use asymmetric organocatalysts (e.g., proline derivatives) to control ring-forming steps .
  • Screen reaction solvents (e.g., THF vs. DCM) to enhance chiral induction. Monitor enantiomeric ratios via chiral HPLC or circular dichroism (CD) .

How should researchers design experiments to assess the biological activity of this compound derivatives?

Level: Basic
Methodological Answer:

  • Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀ determination).
  • Pair with molecular docking studies to predict binding affinity to target proteins (e.g., using AutoDock Vina).
  • Validate selectivity via counter-screens against related enzymes or cell lines .

What are the critical considerations for handling and storing this compound to ensure stability?

Level: Basic
Methodological Answer:

  • Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation .
  • Use amber vials to limit photodegradation.
  • Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation pathways .

How can researchers mitigate toxicity risks when working with this compound?

Level: Basic
Methodological Answer:

  • Follow GHS guidelines: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .
  • Implement acute toxicity testing (e.g., zebrafish embryo assays) for novel derivatives.
  • Dispose of waste via certified hazardous waste services .

What advanced analytical techniques are essential for characterizing this compound’s purity and structure?

Level: Basic
Methodological Answer:

  • Purity: HPLC with UV/RI detectors (≥95% purity threshold) .
  • Structure: 2D NMR (COSY, HSQC) for connectivity; X-ray diffraction for absolute configuration .
  • Elemental Analysis: Confirm C/H/N ratios to rule out hydrate formation .

How can mechanistic studies elucidate the formation pathways of this compound?

Level: Advanced
Methodological Answer:

  • Isotopic labeling (e.g., ¹³C or ²H) to track carbon migration during cyclization .
  • Computational modeling (DFT) to map energy profiles of proposed intermediates .
  • Quench studies with radical scavengers (e.g., TEMPO) to confirm radical-mediated pathways .

What role does this compound play in natural product synthesis?

Level: Advanced
Methodological Answer:

  • Serve as a chiral building block for polyketide or terpenoid frameworks.
  • Participate in [3,3]-sigmatropic rearrangements (e.g., Claisen) to construct complex macrocycles .
  • Optimize protecting groups (e.g., TBS ethers) to enhance reaction yields in multi-step syntheses .

How can researchers address low yields in the large-scale synthesis of this compound?

Level: Advanced
Methodological Answer:

  • Optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce side reactions.
  • Implement flow chemistry for better heat/mass transfer in exothermic steps.
  • Use process analytical technology (PAT) to monitor reaction progression in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.